3,3'-Diamino-2,2'-dimethylazoxybenzene
Description
3,3'-Diamino-2,2'-dimethylazoxybenzene is an aromatic compound featuring an azoxybenzene core with amino (-NH₂) groups at the 3 and 3' positions and methyl (-CH₃) groups at the 2 and 2' positions. Its synthesis involves the nitration of 2,2'-dimethylazoxybenzene followed by reduction under strongly acidic conditions, yielding the diamine structure . The azoxy group (N⁺=N-O⁻) imparts unique electronic and steric properties, distinguishing it from azo (N=N) or biphenyl analogs. This compound is primarily utilized as an intermediate in polymer synthesis and specialty chemical production, where its diamine functionality enables crosslinking or polycondensation reactions .
Properties
CAS No. |
143922-96-7 |
|---|---|
Molecular Formula |
C14H16N4O |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
(3-amino-2-methylphenyl)-(3-amino-2-methylphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C14H16N4O/c1-9-11(15)5-3-7-13(9)17-18(19)14-8-4-6-12(16)10(14)2/h3-8H,15-16H2,1-2H3 |
InChI Key |
KCHZKCPEJADLHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N=[N+](C2=CC=CC(=C2C)N)[O-])N |
Canonical SMILES |
CC1=C(C=CC=C1N=[N+](C2=CC=CC(=C2C)N)[O-])N |
Synonyms |
33DIAMINO22DIMETHYLAZOXYBENZENE |
Origin of Product |
United States |
Comparison with Similar Compounds
4,4’-Diaminoazobenzene
- Structure: Contains an azo (N=N) linkage with amino groups at the 4 and 4' positions.
- Key Differences : The absence of methyl groups and the azo (vs. azoxy) linkage reduce steric hindrance and alter electronic conjugation. This enhances reactivity in dye applications but lowers thermal stability compared to azoxy derivatives .
- Applications : Widely used in dyes and polyamide synthesis due to its planar structure and strong chromophore activity .
4,4’-Diaminodiphenylmethane
DIPAM (3,3'-Diamino-2,2',4,4',6,6'-hexanitrobiphenyl)
- Structure: Biphenyl core with amino groups at 3,3' and nitro (-NO₂) groups at 2,2',4,4',6,6' positions.
- Key Differences: The nitro groups confer high density (1.82 g/cm³) and thermal stability (m.p. 304°C), making DIPAM suitable for explosives. In contrast, 3,3'-Diamino-2,2'-dimethylazoxybenzene’s methyl groups reduce nitro content, limiting its use in energetics but enhancing solubility in polymer matrices .
Comparative Properties Table
| Compound | Core Structure | Substituents | Thermal Stability | Density (g/cm³) | Primary Applications |
|---|---|---|---|---|---|
| This compound | Azoxybenzene | 2,2'-CH₃; 3,3'-NH₂ | Moderate | N/A | Polymer intermediates |
| 4,4’-Diaminoazobenzene | Azobenzene | 4,4'-NH₂ | Low | N/A | Dyes, polyamides |
| DIPAM (157) | Biphenyl | 3,3'-NH₂; 2,2',4,4',6,6'-NO₂ | High | 1.82 | Explosives |
| 4,4’-Diaminodiphenylmethane | Biphenyl + CH₂ | 4,4'-NH₂ | Moderate | 1.15 | Epoxy resins |
Application-Specific Performance
- Polymer Compatibility: The methyl groups in this compound improve solubility in organic solvents, facilitating its use in polyimide precursors .
- Thermal Resistance: While DIPAM excels in explosives (304°C m.p.), the azoxy group in this compound offers moderate stability (200–250°C), suitable for high-temperature adhesives .
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